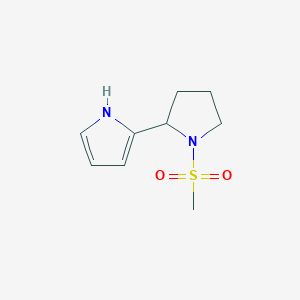![molecular formula C15H19NO3 B7530388 N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7530388.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide, also known as HMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexene carboxamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and neuronal function.
Biochemical and Physiological Effects:
N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has been shown to scavenge free radicals and reduce oxidative stress. N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its ability to modulate various signaling pathways and enzymes involved in inflammation, oxidative stress, and neuronal function. Additionally, N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide in humans for the treatment of various diseases.
合成法
The synthesis of N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclohexanone followed by the addition of ammonium acetate and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide as a white crystalline solid.
科学的研究の応用
N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. Additionally, N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-14-8-7-11(9-13(14)17)10-16-15(18)12-5-3-2-4-6-12/h2-3,7-9,12,17H,4-6,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHMEKCECXQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
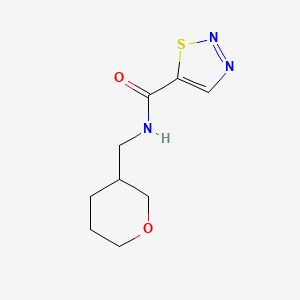
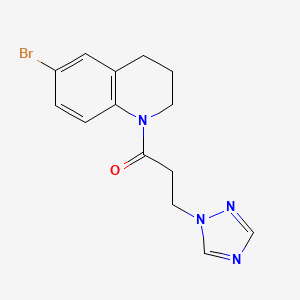
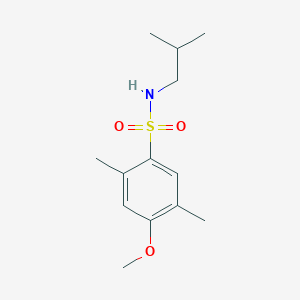
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)
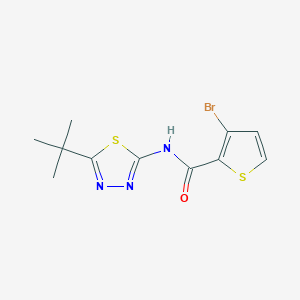
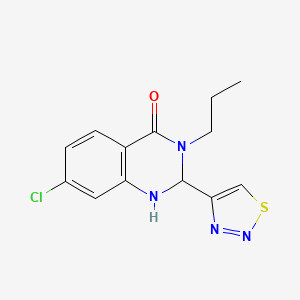
![N-[1-(4-propan-2-yloxyphenyl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7530377.png)
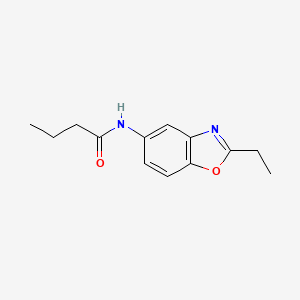
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]propanamide](/img/structure/B7530393.png)
